molecular formula C21H15Cl3N2O3 B4758475 2,4-dichloro-N-(4-chloro-2-{[(2-methoxyphenyl)amino]carbonyl}phenyl)benzamide

2,4-dichloro-N-(4-chloro-2-{[(2-methoxyphenyl)amino]carbonyl}phenyl)benzamide

Cat. No. B4758475
M. Wt: 449.7 g/mol
InChI Key: QKNSXGGNQLOGLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-dichloro-N-(4-chloro-2-{[(2-methoxyphenyl)amino]carbonyl}phenyl)benzamide, also known as MLN4924, is a small molecule inhibitor that has been widely studied for its potential applications in cancer therapy. It was first developed by Millennium Pharmaceuticals, Inc. and is currently undergoing clinical trials for the treatment of various types of cancer.

Mechanism of Action

2,4-dichloro-N-(4-chloro-2-{[(2-methoxyphenyl)amino]carbonyl}phenyl)benzamide selectively inhibits the activity of NAE, which is responsible for the activation of the ubiquitin-like protein NEDD8. NEDD8 conjugation plays a critical role in the regulation of protein degradation pathways, and inhibition of NAE activity leads to the accumulation of NEDD8-conjugated proteins, which in turn leads to the activation of the cullin-RING E3 ligase (CRL) complex. The activation of CRLs leads to the degradation of various proteins involved in cell cycle regulation, DNA repair, and apoptosis, ultimately leading to cancer cell death.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. It has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and inhibiting DNA replication and repair. In addition, this compound has been found to sensitize cancer cells to chemotherapy and radiation therapy by inhibiting DNA repair pathways.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2,4-dichloro-N-(4-chloro-2-{[(2-methoxyphenyl)amino]carbonyl}phenyl)benzamide is its selectivity for NAE, which makes it a promising candidate for cancer therapy. However, its potency and efficacy may vary depending on the type of cancer and the specific cell line being studied. In addition, this compound may have off-target effects on other proteins involved in protein degradation pathways, which may limit its use in certain experimental settings.

Future Directions

There are several potential future directions for the study of 2,4-dichloro-N-(4-chloro-2-{[(2-methoxyphenyl)amino]carbonyl}phenyl)benzamide. One area of research is the development of combination therapies that use this compound in combination with other cancer drugs to enhance its efficacy. Another area of research is the identification of biomarkers that can predict the response of cancer cells to this compound, which could help to identify patients who are most likely to benefit from this treatment. Finally, further studies are needed to investigate the long-term safety and efficacy of this compound in clinical trials.

Scientific Research Applications

2,4-dichloro-N-(4-chloro-2-{[(2-methoxyphenyl)amino]carbonyl}phenyl)benzamide has been extensively studied for its potential applications in cancer therapy. It has been shown to selectively inhibit the activity of NEDD8-activating enzyme (NAE), which is involved in the regulation of protein degradation pathways. This compound has been found to induce apoptosis in cancer cells and inhibit the growth of various types of cancer, including breast cancer, prostate cancer, and leukemia. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.

properties

IUPAC Name

2,4-dichloro-N-[4-chloro-2-[(2-methoxyphenyl)carbamoyl]phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15Cl3N2O3/c1-29-19-5-3-2-4-18(19)26-21(28)15-10-12(22)7-9-17(15)25-20(27)14-8-6-13(23)11-16(14)24/h2-11H,1H3,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKNSXGGNQLOGLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15Cl3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2,4-dichloro-N-(4-chloro-2-{[(2-methoxyphenyl)amino]carbonyl}phenyl)benzamide
Reactant of Route 2
Reactant of Route 2
2,4-dichloro-N-(4-chloro-2-{[(2-methoxyphenyl)amino]carbonyl}phenyl)benzamide
Reactant of Route 3
Reactant of Route 3
2,4-dichloro-N-(4-chloro-2-{[(2-methoxyphenyl)amino]carbonyl}phenyl)benzamide
Reactant of Route 4
Reactant of Route 4
2,4-dichloro-N-(4-chloro-2-{[(2-methoxyphenyl)amino]carbonyl}phenyl)benzamide
Reactant of Route 5
Reactant of Route 5
2,4-dichloro-N-(4-chloro-2-{[(2-methoxyphenyl)amino]carbonyl}phenyl)benzamide
Reactant of Route 6
Reactant of Route 6
2,4-dichloro-N-(4-chloro-2-{[(2-methoxyphenyl)amino]carbonyl}phenyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.